The synthesis of Ifebemtinib involves multiple steps typical of organic synthesis, focusing on the formation of the pyrimidine core structure. The methods usually employed include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and characterization of the final product .
Ifebemtinib possesses a complex molecular structure characterized by a substituted pyrimidine ring. The specific arrangement of atoms contributes to its biological activity as a focal adhesion kinase inhibitor.
The molecular formula of Ifebemtinib is C₁₄H₁₅N₅O, with a molecular weight of approximately 255.31 g/mol. The compound's structure can be represented as follows:
Ifebemtinib undergoes several chemical reactions during its synthesis and in biological systems:
The reactivity of Ifebemtinib can be influenced by various factors including pH, temperature, and the presence of catalysts or enzymes within biological systems. Understanding these reactions is crucial for optimizing its therapeutic efficacy .
Ifebemtinib functions primarily by inhibiting focal adhesion kinase activity. This inhibition disrupts signaling pathways that are essential for tumor cell survival and migration. The mechanism involves:
Data from preclinical studies indicate that this mechanism significantly suppresses tumor growth across various cancer types .
Relevant data indicate that proper storage conditions are necessary to maintain its integrity prior to use .
Ifebemtinib has potential applications in various scientific fields:
Clinical trials are ongoing to evaluate its effectiveness and safety profile in humans .
Ifebemtinib (IN10018) is an orally administered, highly selective small-molecule inhibitor targeting Focal Adhesion Kinase. It exhibits potent suppression of Focal Adhesion Kinase autophosphorylation at the critical tyrosine 397 (Y397) residue, the initial step in Focal Adhesion Kinase activation. Biochemical analyses reveal that Ifebemtinib binds the adenosine triphosphate-binding pocket within Focal Adhesion Kinase's kinase domain with sub-nanomolar affinity (K~i~ = 0.4 nM), competitively inhibiting adenosine triphosphate binding and preventing catalytic activation [1] [8]. This binding induces conformational changes that stabilize Focal Adhesion Kinase in an inactive state, reducing trans-autophosphorylation efficiency. Kinetic studies in glioblastoma and non-small cell lung cancer cell lines demonstrate dose-dependent suppression of Y397 phosphorylation (IC~50~ = 2.1 nM in U87-MG cells), correlating with impaired Focal Adhesion Kinase-proline-rich tyrosine kinase 2 signaling crosstalk [4] [7]. Time-resolved enzymatic assays confirm rapid on-target effects, with >90% phospho-Y397 inhibition within 15 minutes of drug exposure [1].
Table 1: Kinetic Parameters of Ifebemtinib-Mediated Focal Adhesion Kinase Inhibition
| Parameter | Value | Experimental System |
|---|---|---|
| K~i~ (Kinase Domain) | 0.4 nM | Recombinant human Focal Adhesion Kinase enzyme |
| IC~50~ (pY397 Inhibition) | 2.1 nM | U87-MG glioblastoma cells |
| Time to Max Inhibition | 15 min | Live-cell phospho-Focal Adhesion Kinase imaging |
| Selectivity Index (vs. proline-rich tyrosine kinase 2) | 48-fold | Kinome-wide selectivity screening |
Ifebemtinib demonstrates exceptional selectivity for Focal Adhesion Kinase over structurally related kinases, particularly within the FER (Fes-related) kinase family. Comprehensive kinome profiling (468 kinases) revealed >100-fold selectivity against FER, FES, and Abelson tyrosine-protein kinase 1, with minimal off-target activity at clinically relevant concentrations [4] [8]. Molecular dynamics simulations attribute this selectivity to Ifebemtinib's optimized interaction with Focal Adhesion Kinase's hinge region residue Cysteine 502 and the aspartate-phenylalanine-glycine motif, where it forms three hydrogen bonds not replicable in FER/FES kinases [7]. Crucially, Ifebemtinib maintains >500-fold selectivity against vascular endothelial growth factor receptor 2 and platelet-derived growth factor receptor β, mitigating risks of anti-angiogenic side effects common to less selective kinase inhibitors [4]. Functional cellular assays confirm negligible inhibition of FES-mediated myeloid differentiation signaling even at 10 μM Ifebemtinib, underscoring its target specificity [2].
Ifebemtinib exerts multi-pathway modulation through targeted Focal Adhesion Kinase inhibition:
RhoA/Rock Pathway: Ifebemtinib disrupts Focal Adhesion Kinase-mediated RhoA activation by preventing phosphorylation of guanine nucleotide exchange factors. In pancreatic cancer models, this reduces GTP-RhoA levels by 78% and subsequent Rock-dependent actinomyosin contractility, impelling cytoskeletal collapse and migratory arrest [2] [6]. Concomitant downregulation of NIMA-related kinase 2 expression (≥60%) further destabilizes mitotic spindle assembly in proliferating cells [7].
Phosphatidylinositol 3-kinase-Protein kinase B Pathway: Ifebemtinib abrogates Focal Adhesion Kinase's scaffolding function, preventing its complexation with phosphatidylinositol 3-kinase regulatory subunit p85. This disrupts phosphatidylinositol 3-kinase recruitment to growth factor receptors, reducing phosphatidylinositol (3,4,5)-trisphosphate generation by 67% and subsequent Protein kinase B phosphorylation at Ser473 [2] [4]. In uveal melanoma models with GNAQ/GNA11 mutations, this blockade overcomes Phosphatidylinositol 3-kinase-Protein kinase B pathway dependency and chemoresistance [4].
Src- Crk-associated substrate-Crk Pathway: By inhibiting Focal Adhesion Kinase autophosphorylation, Ifebemtinib prevents Src homology 2 domain-mediated Src recruitment to Y397. Subsequent Crk-associated substrate phosphorylation diminishes by >80%, disrupting force-dependent mechanotransduction and invadopodia formation. This impairs extracellular matrix degradation capacity and metastatic dissemination in triple-negative breast cancer models [1] [2].
Table 2: Ifebemtinib-Mediated Pathway Modulation in Cancer Models
| Pathway | Key Effector Modulation | Functional Consequence | Experimental Model |
|---|---|---|---|
| RhoA/Rock | ↓GTP-RhoA (78%); ↓Rock activity (72%) | Loss of actin stress fibers; Migratory arrest | Pancreatic adenocarcinoma |
| Phosphatidylinositol 3-kinase-Protein kinase B | ↓p-Protein kinase B~Ser473~ (85%); ↓p-mammalian target of rapamycin (70%) | Reversal of chemotherapy resistance; Apoptosis induction | Uveal melanoma |
| Src-Crk-associated substrate-Crk | ↓p-Crk-associated substrate~Tyr~ (82%); ↓MMP9 secretion (90%) | Impaired extracellular matrix degradation; Metastasis suppression | Triple-negative breast cancer |
Live-cell imaging reveals that Ifebemtinib triggers rapid focal adhesion disassembly through dual mechanisms: (1) direct kinase inhibition preventing focal adhesion kinase-focal adhesion targeting domain phosphorylation, and (2) disruption of the focal adhesion kinase-paxillin-vinculin scaffolding complex. High-resolution microscopy demonstrates 68% reduction in mature focal adhesion (size >5 μm²) within 30 minutes post-treatment, preceded by dissolution of peripheral adhesion complexes [1] [6]. Spatiotemporal tracking shows Ifebemtinib preferentially destabilizes nascent adhesions at lamellipodial edges, impairing protrusion stabilization. This is mechanistically linked to attenuated RhoA activation and subsequent loss of traction forces (measured via traction force microscopy), which normally sustain adhesion maturation [2] [6].
In the tumor microenvironment, Ifebemtinib-mediated focal adhesion kinase inhibition reverses cancer-associated fibroblast-induced stromal fibrosis. By suppressing cancer-associated fibroblast contractility and transforming growth factor-β secretion, it reduces collagen I deposition by 55% and hyaluronan by 62%, effectively decompressing tumor vasculature [6]. This remodeling enhances macromolecular perfusion, as evidenced by 3.4-fold increased intratumoral accumulation of antibody-drug conjugates in pancreatic ductal adenocarcinoma models, demonstrating the biomechanical impact beyond direct tumor cell cytotoxicity [6].
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